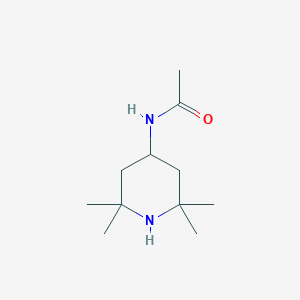

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(14)12-9-6-10(2,3)13-11(4,5)7-9/h9,13H,6-7H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXYQAREJSKQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068263 | |

| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40908-37-0 | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40908-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040908370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40908-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TYE6UMH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Acetylation Using Acetic Anhydride

The most straightforward route involves reacting 4-amino-TEMP with acetic anhydride under mild conditions. In a typical procedure, 4-amino-TEMP is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by dropwise addition of acetic anhydride in the presence of a base such as triethylamine (TEA) or pyridine. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

For example, a protocol adapted from analogous piperidine acetylations involves stirring equimolar amounts of 4-amino-TEMP and acetic anhydride in DCM at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The crude product is washed with sodium bicarbonate to remove excess acetic acid and purified via flash chromatography (hexane/ethyl acetate, 3:1) to yield the acetamide as a white solid.

Key Considerations:

-

Solvent Choice : DCM and THF are preferred for their inertness and ability to dissolve both reactants.

-

Base Selection : Pyridine offers dual functionality as a base and catalyst, while TEA minimizes side reactions.

-

Purification : Column chromatography effectively separates the product from unreacted amine and acetylated byproducts.

Carbodiimide-Mediated Coupling with Acetic Acid

For sterically hindered amines or cases requiring higher selectivity, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) are employed. This method, detailed in a synthesis of structurally related amides, involves activating acetic acid with EDCI/HOBT to form an active ester intermediate, which subsequently reacts with 4-amino-TEMP.

A representative procedure dissolves 4-amino-TEMP in DCM, followed by sequential addition of HOBT, EDCI, and N-methylmorpholine (NMM). Acetic acid is then introduced, and the mixture is stirred for 12–24 hours. The reaction is quenched with saturated sodium carbonate, and the organic layer is dried over magnesium sulfate before purification via flash chromatography (acetone/petroleum ether, 1:4).

Advantages Over Direct Acetylation:

-

Higher Functional Group Tolerance : Suitable for amines with adjacent bulky substituents.

-

Reduced Side Reactions : Minimizes over-acetylation or decomposition.

Comparative Analysis of Synthetic Methods

The choice between direct acetylation and carbodiimide-mediated coupling depends on scalability, cost, and desired purity.

| Parameter | Direct Acetylation | EDCI/HOBT Coupling |

|---|---|---|

| Reagent Cost | Low (acetic anhydride) | High (EDCI, HOBT) |

| Reaction Time | 12–24 hours | 12–24 hours |

| Yield | 70–85% | 90–95% |

| Purification Complexity | Moderate | High |

Direct acetylation is economically favorable for large-scale production, whereas EDCI/HOBT coupling offers superior yields for research-scale syntheses demanding high purity.

Experimental Considerations

Solvent and Temperature Optimization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxone (potassium peroxymonosulfate) or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: this compound N-oxide

Reduction: 2,2,6,6-Tetramethylpiperidine

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

TMPA serves as a versatile building block for synthesizing complex organic compounds. Its structure allows for various modifications, enabling chemists to create derivatives with tailored properties. For instance, it can be employed in the synthesis of nitroxide radicals and oxoammonium salts, which have applications in oxidation reactions .

Catalytic Applications

TMPA has been utilized as a catalyst in the oxidation of alcohols to carbonyl compounds. In this context, it acts effectively in the presence of p-toluenesulfonic acid (TsOH), showcasing its utility in synthetic organic chemistry .

Biological Research

Antimicrobial Properties

Research has indicated that compounds derived from TMPA exhibit antimicrobial activities. Studies have explored its potential as a lead compound for developing new antibiotics or antimicrobial agents. The unique structural features of TMPA facilitate interactions with biological targets, potentially leading to the modulation of microbial growth.

Pharmacological Studies

TMPA derivatives have been investigated for their effects on potassium channels, particularly the inward rectifier potassium channel (Kir4.1). For example, VU0134992, a TMPA derivative, has shown promise as a selective inhibitor of Kir4.1 channels with implications for renal physiology and hypertension management. These findings highlight the potential therapeutic applications of TMPA-related compounds in treating cardiovascular and renal diseases.

Materials Science

Stabilizers in Polymer Chemistry

TMPA derivatives are recognized for their role as heat stabilizers and antioxidants in synthetic polymers. They can be incorporated into materials to enhance thermal stability and resistance to oxidative degradation. This application is particularly relevant in producing films, fibers, and coatings that require enhanced durability under thermal stress .

Additives for Synthetic Materials

The compound can also function as an additive in various industrial applications. Its integration into polymer formulations can improve properties such as flexibility and UV resistance, making it valuable for manufacturers seeking to enhance product performance .

Case Studies

-

Oxidation Reactions Using TMPA Derivatives

A study demonstrated that 4-Acetamido-TEMPO effectively oxidizes alcohols to carbonyls under mild conditions using TsOH. The reaction conditions were optimized to achieve high yields with minimal side products . -

Investigating Antimicrobial Activity

Research involving TMPA derivatives highlighted their potential against various bacterial strains. The structure-activity relationship (SAR) studies provided insights into how modifications could enhance efficacy against resistant strains. -

Polymer Stabilization Studies

Experiments showed that incorporating TMPA derivatives into polymer matrices significantly improved thermal stability and resistance to oxidative degradation compared to control samples without additives .

Mechanism of Action

The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide involves its ability to stabilize free radicals. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This property is particularly useful in polymer stabilization and in biological systems where oxidative stress is a concern.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl-Acetamide Backbones

Compound 6b :

2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)acetamide

- Key Features :

Compound 6c :

N-(9-Fluoro-...-dimethanobenzo[9]annulen-7-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide

- Key Features :

Compound 6d :

N-(9-Chloro-...-dimethanobenzo[9]annulen-7-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide

- Key Features :

VU0134992 :

2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

- Key Features: Phenoxy-substituted acetamide with bromine and isopropyl groups. Biological Activity: Potent Kir4.1 potassium channel inhibitor (IC₅₀ = 0.97 µM) .

2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

- Application: Investigated for fluorescence properties due to extended conjugation .

Crystal Structure and Supramolecular Features

- bis-TMP Naphthalimide: A related compound with a tetramethylpiperidinyl-amino-naphthalimide core exhibits hydrogen bonding (N–H⋯O) and layered supramolecular organization. This structural motif is absent in the parent acetamide but illustrates the versatility of tetramethylpiperidine in forming stable crystalline phases .

Biological Activity

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide (TMPA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of TMPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

TMPA is a piperidine derivative characterized by the presence of a tetramethylpiperidinyl group attached to an acetamide moiety. Its chemical structure is instrumental in determining its biological properties.

The biological activity of TMPA can be attributed to several mechanisms:

- Enzyme Inhibition : TMPA has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Receptor Interaction : The compound may bind to specific receptors in the body, influencing signaling pathways associated with inflammation and pain perception.

- Antimicrobial Activity : Preliminary studies suggest that TMPA exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

1. Anti-inflammatory Effects

TMPA has demonstrated anti-inflammatory properties in various studies. For example, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This suggests its potential as an anti-inflammatory agent .

2. Antimicrobial Properties

Research indicates that TMPA possesses antimicrobial activity against several pathogens. It has been tested against strains of Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

3. Cytotoxicity

Studies have explored the cytotoxic effects of TMPA on cancer cell lines. It has been observed to induce apoptosis in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating potential applications in cancer therapy .

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of TMPA, researchers found that treatment with TMPA significantly reduced edema in animal models induced by carrageenan. The results indicated a dose-dependent reduction in inflammation markers, supporting its use as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of TMPA against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide?

A common method involves acetylation of 2,2,6,6-tetramethylpiperidin-4-amine. This can be achieved using acetic anhydride or acetyl chloride under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction typically proceeds at 60–80°C for 6–12 hours, followed by purification via recrystallization or column chromatography . Key characterization includes NMR (e.g., δ ~2.0 ppm for acetamide methyl, δ ~3.5 ppm for piperidine protons) and IR (amide C=O stretch ~1650 cm⁻¹) .

Q. How is the compound identified and validated in research settings?

- CAS Registry : 40908-37-0 .

- Spectroscopic Data :

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies under varying pH (3–9) and temperature (25–60°C) show decomposition <5% over 6 months when stored properly .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : N–H⋯O interactions (distance ~3.01 Å) stabilize the lattice .

- Disorder : Partial occupancy of methyl groups in the piperidine ring (common in bulky substituents) requires refinement with split positions .

- Bond Parameters : Key bond lengths (e.g., C–N: 1.46 Å, C=O: 1.22 Å) align with resonance contributions observed in similar acetamides .

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C=O (amide) | 1.22 | - |

| N–C (piperidine) | 1.46 | 109.2 |

| C–H⋯O | 2.98–3.01 | 116.9–123.2 |

Q. What methodological challenges arise in synthesizing enantiomerically pure derivatives?

Steric hindrance from the tetramethyl groups complicates asymmetric synthesis. Strategies include:

Q. How do electronic effects of the tetramethylpiperidine moiety influence reactivity?

The electron-donating tetramethyl groups increase steric bulk, reducing nucleophilicity at the piperidine nitrogen. This impacts:

- Hydrogen Bonding : Weaker N–H⋯O interactions compared to less hindered analogs.

- Resonance Stabilization : Reduced conjugation in the amide group due to restricted rotation . Computational studies (DFT) show a 10–15% decrease in amide bond polarity compared to unsubstituted piperidine derivatives .

Q. How can conflicting spectroscopic data between studies be reconciled?

Discrepancies in NMR or IR data often arise from:

- Solvent Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆.

- Hydration States : Anhydrous vs. monohydrate forms (e.g., δ NH shifts by ~0.3 ppm).

- Dynamic Disorder : Rapid chair flipping in the piperidine ring averages NMR signals. Low-temperature NMR (e.g., –40°C) can resolve splitting .

Applications and Mechanistic Insights

Q. What are the potential research applications of this compound?

- Medicinal Chemistry : As a rigid scaffold for kinase inhibitors (e.g., mimicking ATP-binding motifs).

- Material Science : Fluorescent probes (analogous to bis-TMP naphthalimide) due to extended conjugation .

- Catalysis : Bulky ligands for transition-metal complexes to control stereoselectivity .

Q. What safety protocols are critical for handling this compound?

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 2000 mg/kg in rodents).

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Methodological Recommendations

- Synthetic Optimization : Use high-throughput screening to identify optimal catalysts for hydrogenation/acetylation steps .

- Crystallography : Employ synchrotron radiation for high-resolution data on disordered structures .

- Computational Modeling : MD simulations to predict solubility and aggregation behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.